

## Spectroscopic data interpretation of 4-Hydroxydiphenylamine (NMR, IR, UV-Vis)

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Compound of Interest		
Compound Name:	4-Hydroxydiphenylamine	
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An In-depth Technical Guide to the Spectroscopic Data Interpretation of **4-Hydroxydiphenylamine** 

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structure of organic compounds. This guide provides a detailed interpretation of the spectroscopic data for **4- Hydroxydiphenylamine**, a compound of interest in various chemical and pharmaceutical applications.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] For **4-Hydroxydiphenylamine**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming its structure.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR (¹H NMR) gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons in **4-Hydroxydiphenylamine** are deshielded and appear at higher chemical shifts (downfield) compared to aliphatic protons.[3]



Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Hydroxydiphenylamine** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 9.0	Singlet (broad)	1H	Phenolic -OH
~7.2 - 7.4	Multiplet	5H	Phenyl group protons (unsubstituted ring)
~6.8 - 7.1	Multiplet	4H	Hydroxyphenyl group protons (substituted ring)
~5.7	Singlet (broad)	1H	Amine -NH

Interpretation: The ¹H NMR spectrum of **4-Hydroxydiphenylamine** is characterized by signals in the aromatic region. The broad singlets for the -OH and -NH protons are due to hydrogen bonding and exchange with the solvent. The multiplets between 6.8 and 7.4 ppm correspond to the aromatic protons on the two phenyl rings. The integration values confirm the number of protons in each environment.

Experimental Protocol: ¹H NMR Spectroscopy A solution of **4-Hydroxydiphenylamine** is prepared by dissolving 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is then placed in the NMR spectrometer. The data is acquired using a standard proton pulse program, and the resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

### <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Aromatic carbons typically resonate in the range of 120-170 ppm.[3]

Table 2: 13C NMR Spectroscopic Data for 4-Hydroxydiphenylamine



Chemical Shift (δ) ppm	Assignment
~150 - 155	C-OH (Carbon attached to hydroxyl group)
~140 - 145	C-N (Carbon attached to the amine group)
~120 - 130	Aromatic CH carbons
~115 - 120	Aromatic CH carbons

Interpretation: The <sup>13</sup>C NMR spectrum shows distinct signals for the carbon atoms in different chemical environments. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-N) are deshielded and appear at the highest chemical shifts. The remaining signals in the aromatic region correspond to the other carbon atoms of the phenyl rings.

Experimental Protocol: <sup>13</sup>C NMR Spectroscopy The sample preparation is similar to that for <sup>1</sup>H NMR. A higher concentration of the sample (20-50 mg) may be required due to the lower natural abundance of <sup>13</sup>C. The spectrum is acquired using a <sup>13</sup>C pulse program, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Table 3: IR Spectroscopic Data for 4-Hydroxydiphenylamine



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 3500 (broad)	O-H stretch	Phenolic -OH
3300 - 3400	N-H stretch	Secondary Amine (-NH)
3000 - 3100	C-H stretch	Aromatic C-H
1500 - 1600	C=C stretch	Aromatic ring
1200 - 1300	C-N stretch	Aryl amine
1150 - 1250	C-O stretch	Phenol

Interpretation: The IR spectrum of **4-Hydroxydiphenylamine** clearly indicates the presence of the key functional groups. The broad O-H stretch is characteristic of a phenolic hydroxyl group involved in hydrogen bonding. The N-H stretch confirms the secondary amine. The aromatic C-H and C=C stretching vibrations are also prominent.

Experimental Protocol: IR Spectroscopy For a solid sample like **4-Hydroxydiphenylamine**, the KBr pellet method is commonly used.[5] A small amount of the sample (1-2 mg) is ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using an FTIR spectrometer.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[7]

Table 4: UV-Vis Spectroscopic Data for **4-Hydroxydiphenylamine** 

λmax (nm)	Solvent	Electronic Transition
~280 - 290	Ethanol or Methanol	$\pi \to \pi^*$



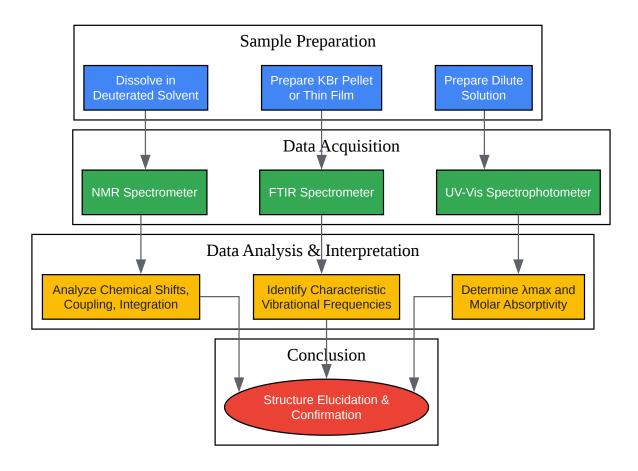
Interpretation: The UV-Vis spectrum of **4-Hydroxydiphenylamine** shows a maximum absorption ( $\lambda$ max) in the ultraviolet region. This absorption is attributed to  $\pi \to \pi^*$  electronic transitions within the conjugated aromatic system. The position of  $\lambda$ max can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy A dilute solution of **4-Hydroxydiphenylamine** is prepared using a UV-transparent solvent, such as ethanol or methanol.[8] A stock solution is typically prepared and then serially diluted to an appropriate concentration where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0). The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent used as a reference.[9][10]

# Visualizing the Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of **4-Hydroxydiphenylamine**.

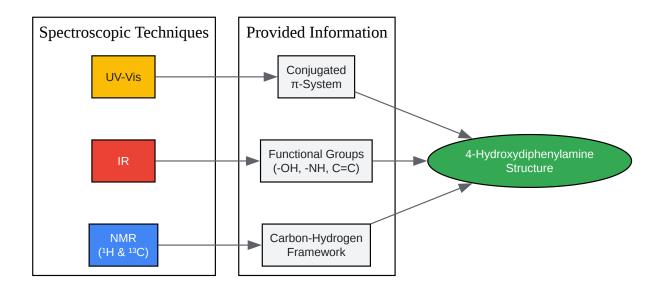




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Caption: General workflow for spectroscopic analysis.





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Caption: Logical relationships in spectral interpretation.

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